Homofascaplysin C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
132911-52-5 |
|---|---|
Molecular Formula |
C19H12N2O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3,13-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene-20-carbaldehyde |
InChI |
InChI=1S/C19H12N2O/c22-11-15-13-6-2-4-8-17(13)21-10-9-14-12-5-1-3-7-16(12)20-18(14)19(15)21/h1-11,20H |
InChI Key |
NSKFTNZGUJVDEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C5=CC=CC=C5N4C=C3)C=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C5=CC=CC=C5N4C=C3)C=O |
Synonyms |
homofascaplysin C |
Origin of Product |
United States |
Chemical Synthesis of Homofascaplysin C
The total synthesis of Homofascaplysin C has been approached through several distinct strategies, reflecting the compound's importance as a target for synthetic organic chemists.
One of the early and notable syntheses of this compound was developed from commercially available 3-methylindole (B30407) in a concise four-step process. nih.gov This approach highlights an efficient construction of the core pentacyclic structure.
Another innovative approach involves the use of ditryptophan peptides as starting materials. nih.gov This biomimetic-inspired strategy leverages the inherent structure of the amino acid tryptophan, a precursor to many indole (B1671886) alkaloids, to construct the complex framework of this compound.
More recent synthetic endeavors have employed modern catalytic methods. For instance, a silver-catalyzed cascade reaction has been utilized to efficiently assemble the pentacyclic core of this compound. mdpi.com Additionally, a two-step photocyclization/dehydrogenation reaction starting from indole derivatives has been reported as an effective method for its synthesis. mdpi.com The development of these varied synthetic routes not only provides access to this compound for further biological evaluation but also showcases the advancements in synthetic methodology for complex marine alkaloids.
Total Synthesis and De Novo Synthetic Methodologies of Homofascaplysin C
Retrosynthetic Disconnections and Strategic Bond Formations
Retrosynthetic analysis of homofascaplysin C typically involves dissecting the molecule into simpler indole-containing fragments. Key disconnections often target the formation of the pyrido[1,2-a:3,4-b′]diindole core. For instance, strategies have been devised where the pentacyclic framework is assembled through cascade cyclizations, often involving indole (B1671886) units as key building blocks mdpi.comrsc.orgrsc.orgsit.edu.cn. The final formyl group is usually introduced in a late-stage functionalization step, often via formylation reactions like the Vilsmeier-Haack reaction, or through oxidation of a precursor methyl group mdpi.comresearchgate.netmolaid.com. Other approaches involve the construction of the diindole system first, followed by cyclization and subsequent functionalization mdpi.commolaid.com.
Key Synthetic Intermediates and Precursors in Convergent and Linear Syntheses
A variety of starting materials and intermediates have been employed in the total synthesis of this compound:
Indole and Substituted Indoles: Indole mdpi.comwikipedia.org and specifically 3-methylindole (B30407) mdpi.comresearchgate.net have served as foundational starting materials for multi-step syntheses.
Boc-protected 3-ethynyl-indole-2-carbaldehyde: This precursor is central to the silver-catalyzed cascade synthesis developed by Waldmann and colleagues, reacting with anilines to form the pentacyclic core mdpi.comrsc.orgrsc.orgsit.edu.cnresearchgate.net.
2-chloro-1-[2-(indol-3-yl)-ethyl] indole-3-carbaldehyde: Used in photocyclization/dehydrogenation strategies mdpi.comresearcher.life.
α-Diazoketones: These are key precursors in Reddy et al.'s methodology, utilized in copper-catalyzed couplings to form indole and pyrrole (B145914) derivatives mdpi.comorganic-chemistry.orgresearchgate.net.
Tryptamine: Employed in some routes, often in conjunction with glyoxal (B1671930) derivatives or other carbonyl compounds, to build the initial indole-based structures nsf.govnih.govresearchgate.net.
Indigo: This readily available dye has been utilized in cascade reactions to construct the core heterocyclic systems of fascaplysin (B45494) and its analogs, including homofascaplysins acs.orgnih.gov.
Diindole Intermediates: These are crucial intermediates in several synthetic pathways, formed from indole precursors and subsequently cyclized to form the polycyclic framework mdpi.commolaid.comvulcanchem.com.
Catalytic and Stereoselective Reactions Employed in Total Synthesis
A range of catalytic and stereoselective reactions have been instrumental in the efficient synthesis of this compound.
Cascade Reactions and Multicomponent Cyclizations
Cascade reactions, which involve multiple transformations occurring sequentially in a single pot, have proven particularly effective for constructing the complex polycyclic structure of this compound.
Silver-Catalyzed Cascade: Waldmann and colleagues developed a notable silver-catalyzed and microwave-assisted one-pot cascade synthesis. This method utilizes Boc-protected 3-ethynyl-indole-2-carbaldehyde and aniline (B41778) as precursors, leading to the pentacyclic core, which is then converted to this compound through formylation. This approach provides efficient access to the scaffold and its analogues mdpi.comrsc.orgrsc.orgsit.edu.cnresearchgate.netrsc.orgnih.gov.
Base-Induced Cascade Reactions: Shakoori and colleagues reported a rapid cascade synthesis from indigo, generating functionalized diindole systems that reflect the core skeleton of homofascaplysins acs.orgnih.gov.
Photocyclization and Dehydrogenation Approaches
Photochemical methods, often coupled with dehydrogenation steps, have also been employed.
Photocyclization/Dehydrogenation: Zhang et al. developed a two-step sequence involving photocyclization of substituted indole derivatives followed by dehydrogenation (e.g., using DDQ) to yield homofascaplysins B and C. While a one-step photocyclization/photochemical dehydrogenation was also explored, the two-step route proved more efficient mdpi.comresearchgate.netresearcher.liferesearchgate.net.
Dehydrogenation: Various synthetic routes incorporate dehydrogenation steps, often employing reagents like palladium on carbon (Pd/C) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), to introduce aromaticity or achieve the final oxidation state mdpi.commolaid.com.
Indole and Pyrrole Annulation Strategies
Methods that construct or functionalize indole and pyrrole rings are fundamental to many syntheses.
Fischer Indole Synthesis: This classic reaction has been utilized in several routes, for example, by Dubovitskii et al. and Zhidkov et al., to build key indole-containing intermediates or the final polycyclic system mdpi.comresearchgate.netcolab.ws.
Copper-Catalyzed Pyrrole/Indole Synthesis: Reddy et al. employed Cu(OTf)2 catalysis for the coupling of α-diazoketones with β-enaminoketones/esters to form pyrroles, and with 2-aminoaryl or alkyl ketones to prepare indole derivatives. This approach was successfully applied in the formal synthesis of this compound, demonstrating high regioselectivity mdpi.comorganic-chemistry.orgresearchgate.netslideshare.net.
Pyrone Remodeling: A strategy involving the remodeling of 2-pyrones has been used to access the pyrido[1,2-a]indole scaffold, a core structure relevant to fascaplysin natural products nsf.govnih.gov.
TFA-Promoted Dearomative Cyclization: An efficient method for accessing the this compound core structure has been reported using trifluoroacetic acid (TFA) to promote dearomative cyclization of indole-tethered pyrroles uniurb.it.
Efficiency and Scalability Considerations in Synthetic Routes
Bharate et al.'s method is noted for its significant potential for scaling up to the kilogram scale and for the synthesis of various fascaplysin derivatives, utilizing commercially available starting materials mdpi.comresearchgate.net. This scalability is a key advantage for potential future applications.
The development of efficient, stereoselective, and scalable synthetic routes remains an active area of research, aiming to provide access to this compound and its analogues for further biological investigation.
Table 1: Key Synthetic Methodologies for this compound
| Synthetic Route/Methodology | Key Precursor(s) | Key Reaction(s)/Catalyst(s) | Number of Steps | Overall Yield (approx.) | Key References |
| Gribble et al. (First Total Synthesis) | Indole | Peracid oxidation, reaction of diindole with oxalyl chloride/methanol (B129727) or Vilsmeier formylation | 7 | 67-76% | mdpi.comresearchgate.netwikipedia.org |
| Dubovitskii et al. | 3-methylindole | Fischer indole synthesis, oxidative dehydrogenation, oxidation of methyl to formyl group | 4 | 81% | mdpi.comresearchgate.net |
| Reddy et al. (α-Diazoketone Methodology) | α-Diazoketones, 2-aminoaryl/alkyl ketones | Cu(OTf)2-catalyzed coupling, cyclization, oxidation | Variable | Formal Synthesis | mdpi.comorganic-chemistry.orgresearchgate.net |
| Waldmann et al. (Silver-Catalyzed Cascade) | Boc-protected 3-ethynyl-indole-2-carbaldehyde, Aniline | Silver-catalyzed cascade cyclization (microwave-assisted), formylation (POCl3/DMF) | Concise | ~53% | mdpi.comrsc.orgresearchgate.netrsc.org |
| Zhang et al. (Photocyclization/Dehydrogenation) | 2-chloro-1-[2-(indol-3-yl)-ethyl] indole-3-carbaldehyde | Photocyclization, dehydrogenation (e.g., DDQ) | 2 | 84% | mdpi.comresearcher.life |
| Shakoori et al. (Cascade Synthesis from Indigo) | Indigo | Base-induced propargylation, cascade reactions | Variable | Variable | acs.orgnih.gov |
| Bharate et al. | Commercially available starting materials | Not specified in detail, but noted for scalability | Variable | Scalable (kg scale) | mdpi.comresearchgate.net |
| TFA-Promoted Dearomative Cyclization | Indole-tethered pyrroles | TFA-promoted cyclization | Variable | Efficient | uniurb.it |
Comparative Analysis of Published Total Syntheses
Early synthetic efforts laid the groundwork for accessing the Homofascaplysin scaffold. More recent approaches have leveraged advanced catalytic methods and cascade reactions to streamline the synthesis. The following table summarizes key published total syntheses of this compound, highlighting their distinct features and contributions to the field.
| Research Group/Year | Starting Material | Key Methodology | Number of Steps | Overall Yield (%) | Comparative Notes |
| Gribble et al. (1992) | Indole | Peracid oxidation, reaction with oxalyl chloride/methanol or Vilsmeier formylation | 7 | 67 | This work represented the first total synthesis of Homofascaplysins B and C. mdpi.comresearchgate.net |
| Dubovitskii et al. (1996) | 3-methylindole | Fischer indole synthesis, oxidative dehydrogenation and oxidation | 4 | 81 | This route offered a more concise and higher-yielding approach compared to earlier methods. mdpi.com |
| Van Vranken et al. (1999) | Peptides (Tryptophan derivatives) | Mannich dimerization of tryptophan side chains | Not specified | Not specified | This strategy explored the use of peptide chemistry for constructing the core structure. mdpi.comresearchgate.net |
| Waldmann/Zhidkov et al. (2010) | Boc-protected 3-ethynyl-indole-2-carbaldehyde | Microwave-assisted silver-catalyzed cascade reaction, followed by formylation or reduction | 2 (from advanced intermediate) | 89 (via formylation) / 58 (via reduction) | This approach provided a concise synthesis from a complex precursor, utilizing efficient silver-catalyzed cascade cyclization. mdpi.comrsc.orgnih.gov |
| Zhang et al. (2012) | Indole derivatives | Two-step photocyclization/dehydrogenation | 2 | Not specified | This method was noted for its efficiency in synthesizing Homofascaplysins B and C. mdpi.com |
| Reddy et al. (2013) | N/A (formal synthesis) | α-diazoketone-based methodology | N/A | N/A | This work focused on a formal synthesis, employing α-diazoketone chemistry. mdpi.com |
Further diversification in synthetic strategy was demonstrated by Van Vranken et al., who utilized peptide chemistry, specifically the Mannich dimerization of tryptophan side chains, to access this compound mdpi.comresearchgate.net. This approach highlighted the potential of employing biological building blocks in synthetic routes.
These diverse synthetic endeavors underscore the ongoing efforts to develop more efficient, convergent, and scalable routes to this compound, facilitating further research into its biological properties and potential applications.
Biosynthetic Pathways and Precursor Incorporation Studies of Homofascaplysin C
Proposed Biosynthetic Origins from Tryptophan and Related Precursors
The indole (B1671886) nucleus, a core component of Homofascaplysin C, strongly suggests a biosynthetic origin from the essential amino acid tryptophan mdpi.commdpi.commdpi.comsemanticscholar.org. Tryptophan is a common precursor for a vast array of indole alkaloids found in marine organisms, including those with related structural motifs mdpi.commdpi.commdpi.comsemanticscholar.org.
Specific research has pointed towards dipeptides of tryptophan, or ditryptophans, as key intermediates in the biosynthesis of this compound and related compounds. For instance, synthetic strategies have successfully utilized ditryptophan peptides as starting materials, involving the dimerization of tryptophan side chains via Mannich-type reactions to construct the characteristic pyrido[1,2-a:3,4-b′]diindole skeleton nih.govmdpi.comacs.org. These synthetic approaches hint at a potential biomimetic pathway where tryptophan units are coupled and cyclized to form the complex polycyclic structure of this compound. Furthermore, studies on other marine indole alkaloids have demonstrated the incorporation of tryptophan into their structures, reinforcing its role as a fundamental building block in this class of natural products mdpi.commdpi.combeilstein-journals.org.
Enzymatic Steps and Biocatalytic Transformations in the Pathway
Specific enzymes responsible for catalyzing the steps in the natural biosynthesis of this compound have not been definitively identified or characterized in the available literature. While research into marine indole alkaloid biosynthesis in general has identified enzymes like prenyltransferases and cyclodipeptide synthases (CDPSs) involved in the formation of other indole-derived compounds mdpi.comumich.edu, direct evidence for their role in this compound production is lacking. The majority of studies concerning this compound have focused on chemical synthesis, employing reactions such as silver-catalyzed cascade cyclizations, photocyclizations, and Fischer indole synthesis, rather than exploring biocatalytic transformations nih.govfrontiersin.orgmdpi.comrsc.orgmdpi.com. Further investigation is required to uncover the specific enzymatic machinery employed by marine organisms for the efficient and stereoselective construction of this compound.
Isotopic Labeling and Feeding Experiments for Biosynthetic Elucidation
Direct experimental evidence from isotopic labeling and feeding experiments specifically aimed at tracing the biosynthetic pathway of this compound is not extensively documented in the retrieved scientific literature. While studies on related marine alkaloids have utilized labeled precursors like tryptophan and dopamine (B1211576) to elucidate their biosynthetic origins mdpi.commdpi.combeilstein-journals.org, such detailed investigations for this compound have not been widely reported. The complex structure and the challenges associated with culturing marine sponges and their symbiotic microorganisms may contribute to the scarcity of such experimental data.
Genetic and Genomic Approaches to Identify Biosynthetic Gene Clusters
The identification and characterization of biosynthetic gene clusters (BGCs) are crucial for understanding the genetic basis of natural product biosynthesis. While numerous studies have explored the genomic potential of marine sponges and their associated microbial communities for producing secondary metabolites, including various alkaloids nih.govfrontiersin.orgfrontiersin.orgmdpi.combohrium.commdpi.comasm.orgnih.gov, no specific biosynthetic gene cluster for this compound has been identified or reported in the available literature. The vast majority of genomic studies focus on identifying BGCs for other classes of compounds or provide a general overview of the metabolic capabilities of sponge-associated microbes. Future research employing advanced genomic and transcriptomic analyses may shed light on the genetic machinery responsible for this compound production in its natural marine habitat.
Identification and Validation of Molecular Targets
Research into fascaplysin (B45494) and its analogs, including this compound, has identified several key molecular targets that underpin their observed biological effects.
Fascaplysin is recognized as a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) plos.orgresearchgate.netnih.govresearchgate.net. CDK4, in complex with Cyclin D, plays a crucial role in regulating the G1 to S phase transition of the cell cycle, a critical checkpoint for cell proliferation plos.orgfrontiersin.orgnih.gov. Fascaplysin exhibits significant selectivity for CDK4 over other CDKs, such as CDK2, with reported IC50 values highlighting this specificity plos.org. While direct studies detailing this compound's specific CDK inhibition profile are less extensive, its structural similarity to fascaplysin suggests a potential for similar interactions with CDK family members, contributing to its cytotoxic effects mdpi.comresearchgate.net.
Table 1: CDK Inhibition Profile of Fascaplysin
| Target Kinase | IC50 Value (µM) | Selectivity Ratio (CDK2/CDK4) | Reference |
| CDK4 | 0.4 | N/A | plos.org |
| CDK2 | 500 | ~1250x | plos.org |
Note: Data pertains to Fascaplysin; this compound's specific values are not extensively documented but are inferred based on structural analogy.
The planar pentacyclic structure of fascaplysin enables it to intercalate into DNA researchgate.netsmolecule.commdpi.com. This interaction involves the insertion of the planar ring system between DNA base pairs, which can lead to distortions in the DNA helix. Such intercalation is a well-established mechanism for cytotoxic agents, as it can disrupt critical DNA-dependent cellular processes, including replication and transcription smolecule.commdpi.comnih.govatdbio.comrsc.org. This disruption can ultimately trigger DNA damage responses and lead to cell death. While specific studies on this compound's DNA intercalation are limited, its classification as a cytotoxic agent and its structural relation to fascaplysin suggest that DNA interaction may also contribute to its mechanism of action mdpi.comresearchgate.net.
Cellular Signaling Pathway Modulation
This compound, through its interaction with molecular targets, influences a range of cellular signaling pathways critical for cell survival, proliferation, and death.
This compound, akin to fascaplysin, is implicated in the induction of apoptosis, or programmed cell death smolecule.commdpi.comnih.govmdpi.comnih.govmdpi.com. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways nih.govactaorthop.orghaematologica.orgmdpi.comnih.gov. Fascaplysin has been shown to activate caspases, key executioner enzymes in the apoptotic cascade, including caspase-8, -9, and -3, thereby driving programmed cell death mdpi.comnih.govmdpi.comnih.govmdpi.com. Furthermore, fascaplysin has been noted to activate the TRAIL (TNF-Related Apoptosis-Inducing Ligand) signaling pathway, a component of the extrinsic apoptotic pathway nih.govmdpi.comnih.gov. The disruption of cellular processes due to DNA intercalation or CDK inhibition can trigger these apoptotic signaling cascades.
A significant mechanism by which fascaplysin and its analogs exert their effects is through the induction of cell cycle arrest nih.govnih.govnih.govmdpi.comnih.gov. Specifically, fascaplysin has been demonstrated to cause arrest at the G1/S phase transition nih.govnih.govmdpi.comnih.gov. This is largely attributed to its inhibition of CDK4, a key regulator of the G1/S checkpoint, which prevents cells from entering the S phase (DNA replication) if conditions are not favorable or if DNA damage is present plos.orgnih.govfrontiersin.orgmdpi.com. By inhibiting CDK4, fascaplysin effectively halts cell cycle progression, leading to a cytostatic effect. This disruption of cell cycle control is a hallmark of many anti-cancer agents and is likely a primary mechanism for this compound's cytotoxic activity mdpi.comresearchgate.net.
Fascaplysin has also been observed to modulate autophagy, a cellular self-degradation process that can play a dual role in cell fate, either promoting survival or contributing to cell death mdpi.comnih.govmdpi.comnih.govcusabio.comnih.govnih.gov. Studies indicate that fascaplysin can induce autophagy, sometimes as a cytoprotective response, and can also mediate a cooperative interaction between apoptotic and autophagic pathways mdpi.comnih.govmdpi.comnih.govnih.gov. This crosstalk is often mediated through the inhibition of signaling cascades such as the PI3K/AKT/mTOR pathway nih.gov. The interplay between autophagy and apoptosis is complex; while autophagy can sometimes promote cell survival by removing damaged components, it can also sensitize cells to apoptosis under certain conditions. The precise role of autophagy modulation by this compound, and its specific crosstalk with apoptosis, warrants further detailed investigation, but the known actions of fascaplysin suggest this pathway is likely involved.
PI3K/Akt/mTOR and JNK1/2 Signaling Perturbations
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a fundamental cellular network that governs cell growth, proliferation, survival, and metabolism mdpi.comnih.govnih.govnih.gov. Dysregulation of this pathway is frequently observed in various cancers, making it a prime target for therapeutic intervention.
Fascaplysin has been demonstrated to significantly impact the PI3K/Akt/mTOR pathway. Studies indicate that fascaplysin can induce apoptosis and autophagy through this signaling cascade mdpi.comresearchgate.netsemanticscholar.org. Specifically, fascaplysin has been shown to inhibit key proteins within this pathway, including p110α, pAKT (at both Ser473 and Thr308), p-mTOR, pP70S6K, raptor, and rictor mdpi.com. Furthermore, fascaplysin has been observed to increase the phosphorylation of Akt (also known as protein kinase B or PKB) and adenosine (B11128) monophosphate-activated protein kinase (AMPK), both of which play critical roles in cell survival and growth mdpi.comsemanticscholar.org. Fascaplysin's ability to synergize with PI3K-AKT inhibitors further highlights its engagement with this pathway mdpi.com. Additionally, fascaplysin's inhibition of VEGFR2 and TRKA, kinases implicated in cell signaling and growth, may also contribute to its effects on this pathway researchgate.netnih.gov.
While direct mechanistic studies specifically detailing this compound's precise interactions with the PI3K/Akt/mTOR pathway are limited in the reviewed literature, its structural similarity to fascaplysin suggests a potential for comparable modulatory effects. The potent cytotoxic and antimicrobial activities reported for Homofascaplysins A–C imply an interaction with fundamental cellular processes that could involve this critical signaling network researchgate.netmdpi.comnih.govnih.govrsc.org.
The c-Jun N-terminal kinase (JNK1/2) signaling pathway, another important regulator of cellular stress responses, apoptosis, and inflammation, has not been explicitly described in relation to fascaplysin or this compound in the provided search results.
Table 1: Known Effects of Fascaplysin on the PI3K/Akt/mTOR Pathway (Potential Relevance to this compound)
| Pathway/Target | Cellular Effect/Outcome | Reported IC₅₀/Concentration | Reference(s) |
| PI3K/Akt/mTOR Pathway | Induction of apoptosis and autophagy | Not specified | mdpi.comresearchgate.netsemanticscholar.org |
| p110α, pAKT, p-mTOR, pP70S6K, Raptor, Rictor | Inhibition of key pathway proteins | 0.5 µM | mdpi.com |
| Akt/PKB | Increased phosphorylation | Not specified | mdpi.comsemanticscholar.org |
| AMPK | Increased phosphorylation | Not specified | mdpi.comsemanticscholar.org |
| PI3K-AKT Signaling | Synergistic effect with inhibitors | Not specified | mdpi.com |
| VEGFR2 | Inhibition | 2–3 µM | researchgate.netnih.gov |
| TRKA | Inhibition | 2–3 µM | researchgate.netnih.gov |
Interactions with Other Cellular Components and Biomolecules (e.g., Protein Kinases, Enzymes)
Fascaplysin has demonstrated significant interactions with various protein kinases and enzymes, contributing to its broad spectrum of biological activities. A primary target identified is Cyclin-Dependent Kinase 4 (CDK4), a critical regulator of cell cycle progression that is frequently dysregulated in human cancers plos.orgnih.govnih.govspandidos-publications.comabcam.comfrontiersin.org. Fascaplysin exhibits potent and selective inhibition of CDK4, with reported IC₅₀ values ranging from 0.35 µM to 0.4 µM plos.orgnih.govspandidos-publications.comabcam.com. This inhibition is notably selective compared to its close homolog CDK2, with fascaplysin showing significantly higher IC₅₀ values for CDK2 (e.g., 500 µM) plos.orgnih.gov. The positive charge of fascaplysin is considered crucial for this selectivity, guiding the design of future fascaplysin-based CDK4 inhibitors plos.orgnih.gov. Fascaplysin also inhibits CDK6 with an IC₅₀ of 3.4 µM spandidos-publications.com.
Beyond CDK4, fascaplysin has been shown to inhibit other kinases, including VEGFR2 and TRKA, with IC₅₀ values in the range of 2–3 µM researchgate.netnih.gov. It also acts as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission and implicated in Alzheimer's disease, with an IC₅₀ of 1.49 µM mdpi.commdpi.com. Furthermore, fascaplysin has been identified as an inhibitor of SARS-CoV-2 main protease (Mpro), with an IC₅₀ of 9.96 µM spandidos-publications.com.
While specific interactions of this compound with these and other biomolecules are not extensively detailed in the provided literature, its structural analogy to fascaplysin suggests that it may share similar binding affinities and inhibitory mechanisms towards these targets.
Table 2: Known Kinase and Enzyme Targets of Fascaplysin
| Target Protein/Enzyme | Type of Interaction | Reported IC₅₀ Value | Specificity/Notes | Reference(s) |
| CDK4 | Inhibitor | 0.35–0.4 µM | Potent and selective; ~1000-fold selective over CDK2 | plos.orgnih.govspandidos-publications.comabcam.com |
| CDK6 | Inhibitor | 3.4 µM | spandidos-publications.com | |
| VEGFR2 | Inhibitor | 2–3 µM | DFG-out non-competitive inhibition | researchgate.netnih.gov |
| TRKA | Inhibitor | 2–3 µM | DFG-out non-competitive inhibition | researchgate.netnih.gov |
| Acetylcholinesterase (AChE) | Non-competitive Inhibitor | 1.49 µM | 60-fold selectivity over butyrylcholinesterase | mdpi.commdpi.com |
| SARS-CoV-2 Mpro | Inhibitor | 9.96 µM | spandidos-publications.com |
Investigations into Specific Biological Activity Profiles (e.g., Antimicrobial, Anti-inflammatory)
Homofascaplysins A–C, along with fascaplysin and its derivatives, exhibit a broad range of potent biological activities.
Antimicrobial and Antiprotozoal Activities: Homofascaplysins A–C are noted for their potent antimicrobial activity, a property also shared by fascaplysin and its derivatives researchgate.netmdpi.comnih.govnih.govrsc.org. Fascaplysin demonstrates significant activity against Gram-positive bacteria, including Staphylococcus epidermidis (MIC = 0.0075 µg/mL) and Enterococcus faecium (MIC = 1 µg/mL), but shows limited susceptibility against E. faecalis and Gram-negative E. coli nih.gov. Derivatives with substituents at the C-9 position, such as 9-phenylfascaplysin, have shown enhanced antimicrobial activity against Gram-positive bacteria, including antibiotic-resistant strains nih.gov. Certain fascaplysin derivatives have also shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and effectively inhibit biofilm formation nih.govmdpi.com.
In the realm of antiprotozoal activity, fascaplysin has shown potent in vitro inhibition against Plasmodium falciparum strains K1 and NF54, with IC₅₀ values of 50 ng/mL and 34 ng/mL, respectively rsc.org. Homofascaplysin (specifically referred to as 49 in one study) exhibited IC₅₀ values of 14 and 24 ng/mL against P. falciparum NF54 rsc.org. Fascaplysin also demonstrated activity against Trypanosoma brucei subsp. rhodesiense with an IC₅₀ of 0.17 μg mL⁻¹ rsc.org.
Anti-inflammatory and Other Activities: Fascaplysin exhibits anti-inflammatory activity mdpi.commdpi.com. Its broader biological profile includes significant anticancer and cytotoxic effects against various cancer cell lines, including leukemia cells researchgate.netmdpi.comnih.govnih.govmdpi.comrsc.orgplos.orgresearcher.lifemdpi.com. Homofascaplysins A–C are specifically noted for their strong cytotoxicity against L-1210 mouse leukemia cells researchgate.netnih.govnih.govrsc.org. Additional activities reported for fascaplysin include anti-angiogenic properties, antiviral effects, analgesic properties, and antioxidant activity mdpi.commdpi.comsemanticscholar.orgnih.govmdpi.com.
Systematic Chemical Modification Strategies for Core Structure Diversification
Systematic chemical modifications of the core fascaplysin/homofascaplysin structure are crucial for exploring SAR and developing analogs with improved properties semanticscholar.orgresearchgate.netmdpi.com. Research has focused on introducing substituents at various positions of the pentacyclic framework to understand their impact on biological activity semanticscholar.orgresearchgate.netmdpi.comnih.gov.
Halogenation: The introduction of halogen atoms, particularly bromine and chlorine, has been a prominent strategy. For instance, dibrominated derivatives such as 3,10-dibromofascaplysin have shown enhanced antimicrobial properties compared to the parent compound researchgate.netnih.govmdpi.com. These halogenated analogs often exhibit increased selectivity for cancer cells and modified DNA intercalating activity nih.govsemanticscholar.orgresearchgate.net.
Substitution on Rings A, C, and E: Studies have systematically modified different rings of the 12H-pyrido[1-2-a:3,4-b′]diindole system nih.govsemanticscholar.orgresearchgate.net. Modifications in cycles A and E, particularly with di- and trisubstituted halogen derivatives, have led to pronounced selectivity for cancer cells nih.govsemanticscholar.orgresearchgate.net. Conversely, modifications in cycle C have sometimes resulted in stronger activity against therapy-resistant cell lines nih.govsemanticscholar.orgresearchgate.net.
Introduction of Alkyl and Aryl Groups: While halogenation has been extensively studied, the introduction of other substituents, such as alkyl (e.g., tert-butyl) and aryl groups, at various positions (e.g., C-9) is also explored to identify new lead compounds semanticscholar.orgmdpi.com. For example, a methyl derivative at C-9 showed a greater multitarget effect against Alzheimer's disease mdpi.com.
Impact of Substituent Effects (e.g., Halogenation, Alkylation, Arylation) on Biological Activities and Selectivity
The nature and position of substituents significantly influence the biological activities and selectivity of this compound derivatives semanticscholar.orgresearchgate.netmdpi.comnih.govsolubilityofthings.com.
Halogen Substituents: Halogenation, especially at positions C-2, C-3, C-9, and C-10, has demonstrably altered biological profiles nih.govsemanticscholar.orgresearchgate.netnih.govmdpi.com. For example, the introduction of two bromine atoms at C-2 and C-9 (as in 3,10-dibromofascaplysin) can enhance antimicrobial properties by 4 to 16 times depending on the bacterial strain researchgate.netnih.govmdpi.com. 3,10-Dibromofascaplysin also exhibited a strong antitumor effect in vivo, inhibiting tumor growth by 49.2% in an Ehrlich carcinoma model nih.govmdpi.com. Furthermore, halogenated derivatives often show improved selectivity for cancer cells, potentially due to cytostatic effects targeting cellular metabolism nih.govsemanticscholar.orgresearchgate.net. An introduction of radical substituents at C-9, C-10, or C-10 plus C-3 has been noted to reduce DNA intercalating activity and improve selectivity nih.govsemanticscholar.orgresearchgate.net.
Other Substituents: Modifications at C-3 have led to increased antimicrobial activity researchgate.netnih.govmdpi.com. For instance, a phenyl substituent at C-9 demonstrated high antimicrobial activity against Gram-positive bacteria, including resistant strains researchgate.net. In anticancer studies, the 3-phenylpropyl substituent at the N9-position of the indole ring was found to be effective for potent cytotoxic effects, with amino side chain groups enhancing antiproliferative activity mdpi.com.
Table 1: Impact of Substituents on Fascaplysin/Homofascaplysin Activity
| Derivative | Modification Site(s) | Key Biological Activity Enhanced | Reference(s) |
| 3,10-Dibromofascaplysin | C-3, C-10 | Antimicrobial, Antitumor | researchgate.netnih.govmdpi.com |
| 3-Bromofascaplysin | C-3 | Antimicrobial | researchgate.netnih.govmdpi.com |
| 10-Bromofascaplysin | C-10 | Antimicrobial | researchgate.netnih.govmdpi.com |
| 4-Chloro fascaplysin | C-4 | Anticancer, Anti-angiogenesis | mdpi.comresearchgate.net |
| 9-Benzyloxyfascaplysin | C-9 | Multitarget effect | mdpi.com |
| 6-tert-butylfascaplysin | C-6 | Not specified | mdpi.com |
Stereochemical Influences on Molecular Interactions and Potency
While the provided literature extensively discusses chemical modifications and substituent effects, specific detailed studies on the stereochemical influences on molecular interactions and potency for this compound are not explicitly detailed in the search results. However, the general importance of stereochemistry in drug design is well-established, as molecular interactions with biological targets (like enzymes and receptors) are often highly stereospecific solubilityofthings.com. For compounds with chiral centers, different stereoisomers can exhibit vastly different pharmacological profiles, including potency and selectivity solubilityofthings.com. Future research into this compound analogs could benefit from exploring the stereochemical aspects of its core structure and any newly introduced chiral centers.
Elucidation of Pharmacophoric Requirements for Specific Target Interactions
Understanding the pharmacophore—the essential structural features responsible for biological activity—is key to rational drug design numberanalytics.commdpi.comresearchgate.net. For fascaplysin and its analogs, several key features and mechanisms of action have been identified:
DNA Intercalation: The planar structure of fascaplysin allows it to intercalate into DNA, which contributes to its cytotoxic effects but also to its toxicity in non-cancer cells nih.govsemanticscholar.orgmdpi.comresearchgate.net. Modifications that reduce DNA intercalation while retaining or enhancing other activities are sought after nih.govsemanticscholar.org.
CDK4 Inhibition: Fascaplysin is known to be a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle semanticscholar.orgmdpi.comresearchgate.netmdpi.comresearchgate.net. This inhibition contributes to its anticancer activity by arresting cancer cell proliferation.
Apoptosis Induction: Both fascaplysin and some of its derivatives can induce apoptosis (programmed cell death) in cancer cells through various pathways, including caspase-dependent mechanisms nih.govsemanticscholar.orgmdpi.commdpi.comresearchgate.net.
Antimicrobial Mechanisms: For antimicrobial activity, the presence and position of substituents are critical. For example, a substituent at C-9 is important for antibacterial action, suggesting a specific target interaction researchgate.netnih.govmdpi.com. Disruption of bacterial cell walls and membranes has also been implicated in the antimicrobial effects of some derivatives nih.gov.
Amino Side Chains: In some analogs, amino side chain groups have been identified as helpful pharmacophoric groups for enhancing antiproliferative activity mdpi.com.
Development of Lead Compounds Through SAR Optimization
Structure-activity relationship studies are instrumental in the hit-to-lead and lead optimization phases of drug discovery semanticscholar.orgresearchgate.netupmbiomedicals.comnumberanalytics.commdpi.comnih.gov. By systematically modifying the structure of fascaplysin and this compound and evaluating the resulting changes in biological activity, researchers aim to develop optimized lead compounds with improved therapeutic profiles semanticscholar.orgresearchgate.netmdpi.com.
Enhanced Selectivity: The development of derivatives with improved selectivity for cancer cells over normal cells is a major goal. Halogenated derivatives, particularly 3,10-dibromofascaplysin, have shown promising selectivity nih.govsemanticscholar.orgresearchgate.net.
Potent Antimicrobial Agents: SAR studies have identified that substituents, especially halogens, can significantly increase antimicrobial potency researchgate.netnih.govmdpi.com. For instance, 3,10-dibromofascaplysin demonstrated strong in vivo antitumor effects and potent antimicrobial activity nih.govmdpi.com.
Reduced Toxicity: A key challenge for fascaplysin is its toxicity, largely attributed to DNA intercalation nih.govsemanticscholar.orgmdpi.com. SAR optimization aims to mitigate this by altering the structure to reduce DNA binding while preserving or enhancing other desired activities nih.govsemanticscholar.org.
Identification of Promising Analogs: Research has identified specific analogs, such as 3,10-dibromofascaplysin, as promising lead compounds due to their enhanced antimicrobial and antitumor properties and improved selectivity nih.govsemanticscholar.orgnih.govmdpi.com. Further exploration of bulky alkyl and aryl derivatives is also suggested semanticscholar.org.
Compound List:
this compound
Fascaplysin
Homofascaplysins A, B
3-Bromofascaplysin
10-Bromofascaplysin
3,10-Dibromofascaplysin
4-Chloro fascaplysin
9-Benzyloxyfascaplysin
6-tert-butylfascaplysin
Reticulatine
14-Bromoreticulatine
14-Bromoreticulatate
Thorectandramine
Bengacarboline
Lamellarins (c, a, e, M, K, U, I, C, X)
Rubrolide O
Structure Activity Relationship Sar Studies
While specific SAR studies focusing exclusively on Homofascaplysin C are limited, research on the broader fascaplysin (B45494) family provides valuable insights. The planar pentacyclic core is generally considered essential for the biological activity of these alkaloids, particularly for DNA intercalation. mdpi.comnih.gov Modifications to the peripheral rings of the fascaplysin scaffold have been shown to modulate the potency and selectivity of their cytotoxic and antimicrobial effects. nih.govnih.gov For instance, the presence and position of substituents can influence the compound's ability to interact with its biological targets. Further synthesis and biological evaluation of a wider range of this compound analogues would be necessary to delineate a more precise structure-activity relationship for this specific compound.
Summary and Future Perspectives
Natural Sources and Ecological Context of this compound Isolation
This compound and its related compounds have primarily been isolated from marine invertebrates, underscoring the ocean's rich biodiversity as a source of novel chemical entities. The initial discoveries and subsequent isolations have predominantly pointed to specific marine sponges and tunicates.
| Natural Source | Organism Type | Location (if specified) | Notes |
| Fascaplysinopsis bergquist sp. | Marine Sponge | Fiji | Source of fascaplysin and homofascaplysins A-C. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netacs.org |
| Fascaplysinopsis reticulata | Marine Sponge | Fiji | Source of fascaplysins and homofascaplysins A-C. mdpi.comresearchgate.netacs.org |
| Didemnum sp. | Ascidian/Tunicate | Fiji (implied) | Source of homofascaplysins A-C and derivatives. mdpi.comacs.orgnih.gov |
| Hyrtios erecta | Marine Sponge | Not specified | Also reported to contain fascaplysin. mdpi.comresearchgate.net |
| Thorectandra sp. | Tunicate | Not specified | Also reported to contain fascaplysin. mdpi.comresearchgate.net |
The ecological context of these organisms within their marine environments is complex. Marine sponges and tunicates are sessile filter feeders, often inhabiting diverse benthic zones. Their production of secondary metabolites like homofascaplysins is thought to play roles in defense against predators, competition, or microbial fouling, contributing to the intricate chemical ecology of marine ecosystems. researchgate.netresearchgate.net
Advanced Chromatographic and Separation Methodologies for Complex Natural Product Mixtures
The extraction of marine organisms typically yields complex mixtures of compounds, necessitating advanced chromatographic techniques for the isolation of specific target molecules like this compound. The process often begins with solvent extraction of the lyophilized organism. For instance, methanol (B129727) extraction has been employed, followed by partitioning using various solvents such as hexanes, carbon tetrachloride (CCl₄), and dichloromethane. mdpi.comresearchgate.net
The resulting fractions are then subjected to chromatographic separation. Sephadex LH-20 chromatography, utilizing methanol as the eluent, has been a key step in purifying the crude extracts. mdpi.comresearchgate.net Further purification to isolate Homofascaplysins A–C typically involves repeated reversed-phase High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.netacs.org These methods are crucial for separating compounds with similar polarities and chemical properties, ensuring the isolation of pure this compound for subsequent structural analysis.
Isotopic Labeling Strategies for Structural Confirmation
The confirmation of complex natural product structures, such as that of this compound, often relies on a battery of advanced spectroscopic and analytical methods. Isotopic labeling plays a crucial role in these efforts, providing invaluable information for unambiguous structural assignments, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Importance of Isotopic Labeling: Isotopic labeling involves the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) into a molecule. This strategy is vital for:
NMR Signal Assignment: ¹³C and ¹⁵N labeling can help assign specific NMR signals to atoms within the molecule, especially in complex spectra where overlapping signals are common. Techniques like Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are enhanced by isotopic enrichment, allowing for the tracing of carbon-carbon and carbon-proton connectivities sigmaaldrich.comlibretexts.orgnih.gov.
Structure Elucidation: Labeling can confirm the presence and position of specific atoms, aiding in the determination of the carbon skeleton and functional groups. For instance, ¹³C-labeled precursors can be used to trace biosynthetic pathways, revealing how the molecule is assembled and confirming the origin of specific carbon atoms within the final structure libretexts.orgresearchgate.net.
Stereochemical Determination: While not always direct, isotopic labeling can indirectly aid in stereochemical assignments by facilitating more detailed NMR analyses or by being incorporated into synthetic routes designed to confirm stereocenters.
Mass Spectrometry Confirmation: Deuterium (B1214612) (²H) labeling, for example, can introduce a specific mass shift, which is readily detectable by MS, confirming the mass of labeled fragments or the intact molecule and aiding in the identification of metabolic products or synthetic intermediates mdpi.comchemrxiv.org.
Common Isotopes and Analytical Techniques:
¹³C Labeling: This is a widely used technique, often achieved by feeding the producing organism (or employing chemical synthesis) with ¹³C-enriched precursors such as ¹³C-glucose or ¹³C-acetate sigmaaldrich.comlibretexts.org. The resulting ¹³C-enriched this compound can then be analyzed by ¹³C NMR, where enriched carbons exhibit significantly higher signal intensity. Two-dimensional NMR experiments (e.g., HMQC, HMBC) are particularly powerful when applied to ¹³C-labeled samples, enabling the mapping of through-bond correlations and thus confirming structural connectivity sigmaaldrich.comnih.gov.
²H (Deuterium) Labeling: Deuterium can be incorporated via metabolic feeding or chemical exchange. In NMR, deuterium labeling can simplify ¹H NMR spectra by removing ¹H-¹H couplings or by serving as a probe for dynamic processes. In MS, deuterium labeling introduces a mass difference that can be used to track the compound through metabolic pathways or to confirm the mass of specific molecular fragments libretexts.orgmdpi.comchemrxiv.orgnih.gov.
¹⁵N Labeling: For molecules containing nitrogen atoms, ¹⁵N enrichment can be achieved through feeding labeled nitrogen sources (e.g., ¹⁵N-ammonium chloride) or via chemical synthesis. This is highly valuable for ¹H-¹⁵N correlation NMR experiments, which are essential for characterizing nitrogen-containing heterocycles and assigning signals in molecules with complex nitrogenous frameworks nih.gov.
Application to this compound: The structural elucidation of this compound has been achieved through a combination of spectroscopic methods, including high-field NMR and MS mdpi.comresearchgate.netresearchgate.net. However, specific published research detailing the isotopic labeling strategies employed for the direct structural confirmation of this compound was not found in the provided search results. The literature primarily focuses on its isolation, biological activities, and synthetic approaches. While isotopic labeling is a standard and powerful tool for confirming the structures of such complex natural products, the precise methodologies and findings related to this compound's isotopic labeling for structural confirmation are not detailed in the accessible scientific literature.
Derivatives and Semi Synthetic Approaches Based on the Homofascaplysin C Scaffold
Synthetic Methodologies for Generating Novel Homofascaplysin C Analogs and Derivatives
The total synthesis of this compound has been a focus of synthetic chemists since the early 1990s, leading to the development of several distinct routes. These methodologies not only provide access to the natural product but also serve as a foundation for creating analogs and derivatives with modified structures and potentially improved properties.
Key synthetic strategies employed include:
α-Diazoketone-Based Methodologies: Reddy et al. developed a formal synthesis of this compound utilizing α-diazoketones. This approach involves the coupling of α-diazoketones with β-enaminoketones and esters, catalyzed by copper(II) triflate (Cu(OTf)₂), to generate pyrrole (B145914) derivatives. Further steps, including coupling with 2-aminoacetophenone (B1585202), led to the formation of 2,3-disubstituted indole (B1671886) intermediates, which were then cyclized and oxidized to yield the target scaffold mdpi.comorganic-chemistry.org.
Silver-Catalyzed Cascade Reactions: Waldmann and colleagues reported a concise and efficient total synthesis of this compound employing a silver-catalyzed cascade reaction. This method utilizes a Boc-protected 3-ethynyl-indole-2-carbaldehyde as a common precursor, which undergoes microwave-assisted cyclization with aniline (B41778). Subsequent reduction and formylation steps yield this compound mdpi.comresearchgate.netrsc.orgrsc.org.
Photocyclization/Dehydrogenation: Zhang et al. developed a two-step photocyclization and dehydrogenation reaction for the synthesis of Homofascaplysins B and C from indole derivatives. This strategy involves the irradiation of specific indole precursors to form photocyclized products, followed by dehydrogenation to achieve the desired pentacyclic structure mdpi.comnih.gov.
Peptide-Based Synthesis: Van Vranken et al. demonstrated a unique approach involving the Mannich dimerization of tryptophan side chains derived from peptides to synthesize this compound mdpi.com.
Transformations of Fascaplysin (B45494): Zhidkov et al. explored the direct transformation of the related marine alkaloid fascaplysin into homofascaplysin B using traditional heating or microwave conditions, highlighting a semi-synthetic route mdpi.comnih.gov.
Electrophilic Substitution: Derivatives of fascaplysin, which share the core structural motif, have been synthesized through electrophilic substitution reactions, such as chlorination, bromination, and iodination of β-carboline intermediates. These methods allow for the introduction of various substituents onto the core scaffold, leading to a series of halogenated fascaplysin analogs with potent anticancer activities nih.govsemanticscholar.org. For instance, 3,10-dibromofascaplysin has shown significant selectivity towards cancer cells semanticscholar.org.
Table 1: Key Total Synthesis Routes for this compound
| Synthesis Group/Method | Starting Material | Key Reaction(s) | Reported Yield (this compound) | Citation(s) |
| Gribble et al. (1992) | Indole | Peracid oxidation, oxalyl chloride/methanol (B129727) reaction, Vilsmeier formylation | 67% | mdpi.com |
| Reddy et al. (2013) | 2-aminoacetophenone, alkyl diazoketone | α-diazoketone coupling with Cu(OTf)₂, cyclization, oxidation | Formal synthesis | mdpi.comorganic-chemistry.org |
| Waldmann et al. (2010) | Boc-protected 3-ethynyl-indole-2-carbaldehyde | Silver-catalyzed cascade cyclization, reduction/formylation | 53% (overall) | mdpi.comresearchgate.netrsc.orgrsc.org |
| Zhang et al. (2012) | Indole derivatives | Photocyclization/dehydrogenation | Not explicitly stated for HFC | mdpi.comnih.gov |
| Dubovitskii et al. (1996) | 3-methylindole (B30407) | γ-butyrolactone reaction, cyclization, Vilsmeier reagent treatment | Not explicitly stated for HFC | mdpi.com |
| Van Vranken et al. (1999) | Peptides (ditryptophan) | Mannich dimerization of tryptophan side chains | Not explicitly stated for HFC | mdpi.com |
Chemoenzymatic Synthesis of Diversified Scaffolds
Chemoenzymatic synthesis, which combines the selectivity and efficiency of enzymatic reactions with the versatility of chemical transformations, offers a powerful approach for generating complex molecular scaffolds and diversifying natural product structures. While specific applications of chemoenzymatic synthesis directly to this compound are not detailed in the provided literature snippets, the general principles are highly relevant for creating analogs.
Enzymes can be employed for regioselective modifications, such as oxidations, reductions, or functional group introductions, at specific positions on the this compound core or its precursors. This can lead to the generation of diverse libraries of compounds that would be challenging to access through purely chemical routes. For instance, studies have explored the chemoenzymatic C-H functionalization of complex alkaloid scaffolds to produce precursors for anticancer drugs nih.gov. The integration of biocatalysis into synthetic planning tools is also an emerging area for designing greener and more selective routes to complex molecules chemrxiv.org.
Synthesis of Bioconjugates and Chemical Probes for Biological Studies
The development of bioconjugates and chemical probes is essential for dissecting biological pathways, visualizing molecular interactions, and creating targeted therapeutic agents, such as antibody-drug conjugates (ADCs). Bioconjugation involves chemically linking functional molecules to biomolecules like proteins, DNA, or lipids under mild conditions tcichemicals.com.
Common strategies for bioconjugation include:
Site-Specific Conjugation: Utilizing specific amino acid residues (e.g., cysteine thiols or N-terminal amines) or incorporating non-canonical amino acids to attach molecules with high precision beilstein-journals.orgpapyrusbio.com.
Bioorthogonal Reactions: Employing reactions that occur specifically between the introduced functional groups and the biomolecule without interfering with native biological processes beilstein-journals.org. Examples include click chemistry (e.g., azide-alkyne cycloaddition) and reactions involving NHS-esters or maleimides tcichemicals.combeilstein-journals.org.
Photoaffinity Labeling (PAL): Using light-activated crosslinkers to covalently attach molecules to specific biological targets, allowing for controlled conjugation beilstein-journals.org.
While the provided snippets discuss the general methodologies for synthesizing bioconjugates and chemical probes, and highlight facilities that assist in probe design columbia.edu, there is no specific information detailing the synthesis of bioconjugates or chemical probes derived from this compound itself. Future research could explore conjugating this compound derivatives to targeting moieties or reporter groups to investigate their biological mechanisms of action or distribution.
Strategies for Improving Chemical Stability and Bioavailability of Derivatives
Enhancing the chemical stability and bioavailability of drug candidates is a critical aspect of medicinal chemistry, particularly for compounds with complex structures or poor absorption properties. For molecules like this compound and its derivatives, strategies aimed at improving these pharmacokinetic parameters are of significant interest.
General approaches for improving bioavailability include:
Solid Form Engineering: Modifying the solid-state properties of a drug, such as particle size reduction (micronization, nanocrystals), salt formation, co-crystallization, or amorphous formulations (e.g., spray drying, hot-melt extrusion), can enhance solubility and dissolution rates nih.govdrughunter.com.
Prodrug Strategies: Designing prodrugs that are chemically modified to improve absorption or stability, and then are converted to the active drug in vivo mdpi.com.
Structural Modifications: Introducing specific chemical groups or altering the molecular architecture can influence lipophilicity, membrane permeability, and metabolic stability. For example, esterification or halogenation have been explored in other compound classes to improve bioavailability mdpi.comacs.org.
Nanotechnology: Encapsulating drugs in nanoparticles or exosomes can protect them from degradation, improve their stability, and facilitate targeted delivery nih.gov.
While these strategies are broadly applicable in drug development, the provided literature does not detail specific studies focused on improving the chemical stability or oral bioavailability of this compound derivatives using these methods. However, the exploration of derivatives with modified cycles, as seen in fascaplysin analogs, suggests that structural modifications can influence activity and potentially pharmacokinetic properties nih.govsemanticscholar.org.
Compound List:
Homofascaplysin A
Homofascaplysin B
this compound
Fascaplysin
7-methoxymitosene
Sal-AMS
Fludioxonil
Topotecan
Irinotecan
CA224
BPT
Indole
3-methylindole
Tryptamine
2-aminoacetophenone
Boc-protected 3-ethynyl-indole-2-carbaldehyde
Indigo
2,3-disubstituted indole
Pyrido[1,2-a]indole
Ditryptophan
β-carboline
1-benzoyl-β-carboline
3,10-dibromofascaplysin
6-tert-butylfascaplysin
9-benzyloxyfascaplysin
9-hydroxyfascaplysin
Iboga alkaloids
N-indolylethyl-substituted isoquinuclidines
Computational and in Silico Approaches in Homofascaplysin C Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking simulations are a cornerstone of computational drug discovery, enabling the prediction of how a small molecule, like Homofascaplysin C, might bind to a specific biological target, typically a protein or enzyme pensoft.netmdpi.complos.orgnih.govarxiv.org. These simulations aim to identify potential binding sites and estimate the binding affinity between the ligand and the target. By scoring various poses of the ligand within the target's active site, researchers can prioritize compounds for experimental validation. While specific docking studies directly on this compound are not detailed in the provided search snippets, the general methodology is well-established for predicting ligand-target interactions pensoft.netmdpi.complos.orgnih.govarxiv.org. Such studies would typically involve identifying potential protein targets, preparing the 3D structures of both the ligand and the target, performing the docking calculations, and analyzing the resulting binding poses and scores. The accuracy of these predictions is often validated against known experimental data.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations offer a dynamic view of molecular interactions, capturing the movement of atoms and molecules over time. These simulations are vital for understanding the conformational flexibility of this compound and its complexes with biological targets, as well as for analyzing the stability and dynamics of these interactions mpg.denih.govbiorxiv.orgmdpi.commdpi.com. MD simulations can reveal how a ligand binds, how it moves within the binding site, and how the target protein might change its conformation upon binding. For instance, studies on other molecules have used MD to assess the stability of protein-ligand complexes by monitoring parameters like root-mean-square deviation (RMSD) over simulation timescales, typically in the nanosecond to microsecond range nih.govbiorxiv.orgmdpi.com. Such analyses provide critical insights into the energetic landscape and dynamic behavior of binding events, which are essential for rational drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their biological activity wikipedia.orgnih.govmdpi.comnih.govmdpi.com. By identifying key molecular descriptors (physicochemical properties or structural features) that correlate with activity, QSAR models can predict the biological effects of new, untested compounds. This approach is instrumental in guiding the design of more potent and selective analogs. While specific QSAR models for this compound were not found in the provided searches, QSAR studies in general have successfully predicted antifungal, antibiotic, and anticancer activities by correlating structural features with biological outcomes nih.govmdpi.commdpi.com. For example, models often incorporate descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties, achieving predictive accuracies (e.g., R² values) that can be quite high nih.govmdpi.commdpi.com. The development and validation of robust QSAR models are crucial for their reliable application in predictive biology and drug discovery mdpi.comcsit.am.
Virtual Screening and Ligand-Based Drug Design Methodologies
Virtual screening (VS) is a computational technique used to rapidly search large databases of chemical compounds to identify those most likely to interact with a specific drug target pensoft.netmmsl.czwikipedia.orgnih.govresearchgate.net. It is a cost-effective and efficient alternative to traditional high-throughput screening. VS can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) approaches pensoft.netmmsl.czwikipedia.orgnih.govresearchgate.net. LBVS methods are employed when the 3D structure of the target is unknown, relying on the principle that similar structures exhibit similar activities. Techniques like pharmacophore modeling and similarity searching are common in LBVS mmsl.czwikipedia.orgnih.gov. SBVS methods, such as molecular docking, utilize the known 3D structure of the target pensoft.netmmsl.czwikipedia.org. While specific virtual screening campaigns involving this compound were not detailed, the methodologies are widely applied to identify "hits"—compounds with predicted activity—from vast chemical libraries pensoft.netmmsl.czwikipedia.org. These hits then serve as starting points for further optimization in drug design pensoft.netmmsl.czwikipedia.orgnih.gov.
Cheminformatics and Data Mining for Related Chemical Space Exploration
Cheminformatics plays a pivotal role in exploring the vast "chemical space" of molecules, which encompasses all possible chemical compounds and their properties nih.govneovarsity.orgchimia.chscispace.com. It employs computational methods, algorithms, and data mining techniques to analyze chemical data, identify patterns, predict properties, and guide the design of new compounds neovarsity.orgchimia.chscispace.com. Cheminformatics analysis can reveal structural similarities, identify common scaffolds, and map the distribution of compounds within chemical space, offering insights into diversity and potential areas for drug discovery neovarsity.orgchimia.chscispace.com. For instance, studies have used cheminformatics to analyze natural product scaffolds and identify promising areas for library design chimia.ch. While direct cheminformatics studies on this compound were not detailed, the general application of these methods involves characterizing molecules, exploring structure-activity relationships, and identifying related chemical entities within larger datasets nih.govneovarsity.orgchimia.chscispace.com.
Compound List
this compound
Fascaplysin A
3-Bromofascaplysin
10-Bromofascaplysin
Homofascaplysate A
Homofascaplysin B-1
3-Bromohomofascaplysins B
3-Bromohomofascaplysins B-1
3-Bromohomofascaplysins C
7,14-Dibromoreticulatine
Reticulatol
14-Bromoreticulatol
3-Bromosecofascaplysins A
3-Bromosecofascaplysins B
Reticulatine
CA224
Advanced Methodologies and Techniques in Homofascaplysin C Research
Future Perspectives and Unanswered Questions in Homofascaplysin C Research
Elucidating Undiscovered Biological Activities and Target Interactions
While initial studies have highlighted the anticancer and antimicrobial potential of Homofascaplysin C, a vast landscape of its biological activities remains to be explored. mdpi.comresearchgate.net The full extent of its pharmacological profile is not yet understood, and identifying its molecular targets is crucial for a comprehensive understanding of its mechanism of action.
Future research should focus on:
Broad-Spectrum Bioactivity Screening: Systematic screening of this compound against a wider array of cancer cell lines, pathogenic bacteria, fungi, and viruses is necessary to uncover new therapeutic applications. nih.gov
Target Deconvolution: Utilizing advanced proteomics and chemical biology approaches, such as affinity chromatography and activity-based protein profiling, will be instrumental in identifying the specific cellular proteins that this compound interacts with.
Pathway Analysis: Once direct targets are identified, further studies will be needed to elucidate the downstream signaling pathways that are modulated by this compound, leading to its observed biological effects. For instance, the parent compound, fascaplysin (B45494), is known to inhibit cyclin-dependent kinase 4 (CDK4) and induce apoptosis. nih.govresearchgate.net Investigating whether this compound shares these or has distinct mechanisms is a priority.
Addressing Synthetic Challenges for Scalable and Sustainable Production
The limited availability of this compound from its natural source poses a significant hurdle for extensive preclinical and clinical investigation. researchgate.net While several total syntheses have been reported, developing a scalable and cost-effective synthetic route is paramount.
Key synthetic challenges and future directions include:
Scalability: Laboratory-scale syntheses need to be adapted for large-scale production. mdpi.com This requires the use of readily available starting materials, robust reaction conditions, and simplified purification procedures. mdpi.com Recent synthetic approaches, such as those utilizing cascade reactions or photocyclization, show promise for more efficient production. mdpi.comrsc.orgresearcher.life
Sustainable Chemistry: Incorporating principles of green chemistry, such as using less hazardous reagents and solvents and minimizing waste, will be crucial for the environmentally responsible production of this compound.
Deepening Understanding of Biosynthetic Pathways and Engineering Opportunities
The natural production of this compound by marine sponges or their symbiotic microorganisms offers an alternative to chemical synthesis. omicsonline.org However, the biosynthetic pathway of this complex alkaloid is not yet fully understood.
Future research in this area should aim to:
Elucidate the Biosynthetic Pathway: Identifying the genes and enzymes responsible for the biosynthesis of the this compound scaffold is a fundamental step. This can be achieved through genomic and transcriptomic analysis of the source organism.
Heterologous Expression: Once the biosynthetic gene cluster is identified, it could be transferred to and expressed in a more easily culturable host organism, such as E. coli or yeast. This would enable the sustainable and scalable production of this compound and its analogs through fermentation.
Biosynthetic Engineering: With a deeper understanding of the biosynthetic machinery, it may be possible to engineer the pathway to produce novel derivatives of this compound with improved pharmacological properties.
Development of Advanced Analytical and Bioanalytical Tools for Characterization and Monitoring
Robust and sensitive analytical methods are essential for the accurate characterization of this compound and for monitoring its concentration in biological systems during preclinical studies.
Priorities in this area include:
Advanced Spectroscopic and Chromatographic Methods: While standard techniques like NMR and mass spectrometry are used for structural elucidation, more advanced methods may be needed to analyze complex mixtures or detect trace amounts of the compound. mdpi.comnih.gov The development of validated high-performance liquid chromatography (HPLC) methods is crucial for quality control and pharmacokinetic studies. dominican.edu
Bioanalytical Method Validation: Establishing and validating bioanalytical methods for the quantification of this compound in various biological matrices (e.g., plasma, tissues) is a prerequisite for conducting pharmacokinetic and pharmacodynamic studies. dominican.edub-ac.co.ukeuropa.euresearchgate.net These methods must be sensitive, specific, accurate, and precise. europa.eu
Imaging and Probe Development: The development of fluorescently labeled or radiolabeled this compound derivatives could enable the visualization of its distribution and target engagement in living cells and organisms, providing valuable insights into its mechanism of action.
Strategic Directions for Further Chemical Space Exploration and Derivative Design
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Exploring its chemical space through the synthesis and evaluation of derivatives is a key strategy for improving its potency, selectivity, and drug-like properties. biosolveit.dempg.de
Strategic directions for derivative design include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting analogs will help to identify the key structural features required for its desired effects. nih.gov This information is crucial for the rational design of more potent and selective compounds.
Target-Focused Libraries: Based on the identified biological targets of this compound, focused libraries of derivatives can be designed and synthesized to optimize interactions with the target protein and enhance potency.
Improving Physicochemical Properties: Modifications to the this compound structure can be made to improve its solubility, metabolic stability, and other pharmacokinetic properties, which are critical for its development as a drug.
Q & A
Q. What are the established synthetic pathways for Homofascaplysin C, and how do their yields compare under standard conditions?
this compound is synthesized via three primary routes:
- Photocyclization : Irradiation of 3-acyl-2-chloro-1-[2-(indol-3-yl)ethyl]indoles under UV light, yielding ~60-75% efficiency .
- Ditryptophan cyclization : Acid-catalyzed dimerization of tryptophan derivatives, achieving 45-55% yield but requiring stringent purification .
- Total synthesis : Multi-step protocols involving palladium-catalyzed cross-couplings, with yields ≤40% but enabling structural diversification .
Methodological recommendation: Prioritize photocyclization for scalability, but validate purity via HPLC and ¹H/¹³C NMR to confirm absence of byproducts .
Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?
- High-resolution mass spectrometry (HRMS) : Essential for verifying molecular formula (e.g., C₂₄H₁₆N₃O).
- NMR spectroscopy : Use 2D-COSY and HSQC to resolve aromatic proton coupling and indole ring substitution patterns .
- X-ray crystallography : Definitive proof of stereochemistry, though limited by crystal growth challenges .
Data conflict resolution: Cross-reference spectral data with synthetic intermediates (e.g., confirm absence of chloro impurities via XPS if NMR signals overlap) .
Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?
- Cell line selection : Use multiple cancer lines (e.g., HeLa, MCF-7) with matched non-cancerous controls (e.g., HEK293) to assess selectivity .
- Dose-response curves : Include IC₅₀ calculations with 95% confidence intervals, using nonlinear regression models .
- Controls : Validate assays with positive controls (e.g., doxorubicin) and solvent-only negative controls .
Pitfall avoidance: Pre-treat cells with cytochrome P450 inhibitors to rule out metabolite-mediated effects .
Advanced Research Questions
Q. How can synthetic protocols for this compound be optimized to improve scalability while maintaining stereochemical fidelity?
- Microwave-assisted synthesis : Reduces reaction time for photocyclization steps by 70% while preserving yield .
- Flow chemistry : Minimizes side reactions in acid-catalyzed dimerization by enabling precise temperature control .
- Machine learning-guided optimization : Train models on reaction parameters (e.g., solvent polarity, light intensity) to predict optimal conditions .
Validation: Use DOE (Design of Experiments) to statistically identify critical variables (e.g., catalyst loading, irradiation duration) .
Q. How should researchers address contradictions in reported bioactivity data across different studies?
- Meta-analysis framework : Aggregate data from ≥5 independent studies, adjusting for variables like cell passage number, serum concentration, and assay duration .
- Statistical harmonization : Apply mixed-effects models to account for inter-lab variability in IC₅₀ measurements .
- Mechanistic follow-up : Use RNA-seq or proteomics to identify off-target pathways that may explain divergent results (e.g., apoptosis vs. ferroptosis activation) .
Example: If Study A reports IC₅₀ = 2.5 μM in HeLa cells and Study B finds 10 μM, re-test both protocols with identical cell batches and plate readers .
Q. What strategies ensure reproducibility in characterizing this compound’s pharmacokinetic (PK) properties?
- In vivo models : Use dual-cannulated rodents for simultaneous blood and bile sampling to track metabolite formation .
- LC-MS/MS quantification : Calibrate against deuterated internal standards (e.g., this compound-d₃) to minimize matrix effects .
- Open-data practices : Share raw chromatograms and PK parameters (t₁/₂, Cmax, AUC) in public repositories .
Data reporting: Adhere to MIAME (Minimum Information About a Microarray Experiment) standards for omics data .
Methodological Tables
Q. Table 1. Comparative Analysis of Synthetic Routes for this compound
| Method | Yield (%) | Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Photocyclization | 60-75 | 12-24 | High scalability | UV equipment costs |
| Ditryptophan cyclization | 45-55 | 48-72 | Structural simplicity | Low yield, purification challenges |
| Total synthesis | ≤40 | 120+ | Enables analog development | Multi-step, low efficiency |
Q. Table 2. Critical Parameters for Bioactivity Assays
| Parameter | Optimal Range | Impact on Results |
|---|---|---|
| Cell confluency | 70-80% | Prevents overgrowth-induced apoptosis |
| Compound solubility | ≤0.1% DMSO | Avoids solvent toxicity |
| Incubation duration | 48-72 hours | Balances efficacy and cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
